Cas no 728911-52-2 (2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])
![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] structure](https://ja.kuujia.com/scimg/cas/728911-52-2x500.png)
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] 化学的及び物理的性質
名前と識別子
-
- 1,3,2-Dioxaborolane,2,2'-(9,9'-spirobi[9H-fluorene]-2,7-diyl)bis[4,4,5,5-tetramethyl-
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]
- 2,?2'-?(9,?9'-?spirobi[9H-?fluorene]?-?2,?7-?diyl)?bis[4,?4,?5,?5-?tetramethyl-1,?3,?2-?Dioxaborolane
- (9,9'-Spirobi[9H-fluorene]-2,7-diyl)bis(boronic Acid Pinacol Ester)
- 2,2'-(9,9'-Spirobi[9H-fluorene]-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- GKPGYJFGTIZCRP-UHFFFAOYSA-N
- B5656
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-9,9'-spirobi[9H-fluorene]
- 2,2'-(9,9'-spirobi[9H-fluorene]-2,7-diyl)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
- 4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluoren]-7-yl]-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-[7'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]-2'-yl]-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane, 2,2'-(9,9'-spirobi[9H-fluorene]-2,7-diyl)bis[4,4,5,5-tetramethyl-
- T71273
- 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]
- 728911-52-2
- MFCD31618117
- CS-0378094
-
- MDL: MFCD31618117
- インチ: 1S/C37H38B2O4/c1-33(2)34(3,4)41-38(40-33)23-17-19-27-28-20-18-24(39-42-35(5,6)36(7,8)43-39)22-32(28)37(31(27)21-23)29-15-11-9-13-25(29)26-14-10-12-16-30(26)37/h9-22H,1-8H3
- InChIKey: GKPGYJFGTIZCRP-UHFFFAOYSA-N
- SMILES: O1B(C2C([H])=C([H])C3C4C([H])=C([H])C(B5OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O5)=C([H])C=4C4(C5=C([H])C([H])=C([H])C([H])=C5C5=C([H])C([H])=C([H])C([H])=C45)C=3C=2[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 精确分子量: 568.2956200g/mol
- 同位素质量: 568.2956200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 43
- 回転可能化学結合数: 2
- 複雑さ: 971
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.9
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: No data available
- ゆうかいてん: No data available
- Boiling Point: No data available
- フラッシュポイント: No data available
- じょうきあつ: No data available
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:4°Cで保存し、-4°Cで保存するのがより良い
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB549817-25g |
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]; . |
728911-52-2 | 25g |
€852.20 | 2024-08-02 | ||
Cooke Chemical | A1181750-5g |
2,?2'-?(9,?9'-?spirobi[9H-?fluorene]?-?2,?7-?diyl)?bis[4,?4,?5,?5-?tetramethyl-1,?3,?2-?Dioxaborolane |
728911-52-2 | 98% | 5g |
RMB 976.80 | 2025-02-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H838332-1g |
2,\u200b2'-\u200b(9,\u200b9'-\u200bspirobi[9H-\u200bfluorene]\u200b-\u200b2,\u200b7-\u200bdiyl)\u200bbis[4,\u200b4,\u200b5,\u200b5-\u200btetramethyl-1,\u200b3,\u200b2-\u200bDioxaborolane |
728911-52-2 | 98% | 1g |
¥237.00 | 2022-10-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H838332-200mg |
2,\u200b2'-\u200b(9,\u200b9'-\u200bspirobi[9H-\u200bfluorene]\u200b-\u200b2,\u200b7-\u200bdiyl)\u200bbis[4,\u200b4,\u200b5,\u200b5-\u200btetramethyl-1,\u200b3,\u200b2-\u200bDioxaborolane |
728911-52-2 | 98% | 200mg |
¥72.00 | 2022-10-10 | |
abcr | AB549817-25 g |
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]; . |
728911-52-2 | 25g |
€852.20 | 2023-04-13 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H838332-5g |
2,\u200b2'-\u200b(9,\u200b9'-\u200bspirobi[9H-\u200bfluorene]\u200b-\u200b2,\u200b7-\u200bdiyl)\u200bbis[4,\u200b4,\u200b5,\u200b5-\u200btetramethyl-1,\u200b3,\u200b2-\u200bDioxaborolane |
728911-52-2 | 98% | 5g |
¥835.00 | 2022-10-10 | |
Cooke Chemical | A1181750-1g |
2,?2'-?(9,?9'-?spirobi[9H-?fluorene]?-?2,?7-?diyl)?bis[4,?4,?5,?5-?tetramethyl-1,?3,?2-?Dioxaborolane |
728911-52-2 | 98% | 1g |
RMB 361.60 | 2025-02-21 | |
Chemenu | CM393923-1g |
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] |
728911-52-2 | 95%+ | 1g |
$*** | 2023-03-30 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H304491-1g |
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] |
728911-52-2 | 98% | 1g |
¥231.90 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5656-1g |
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] |
728911-52-2 | 98.0%(LC&T) | 1g |
¥1570.0 | 2023-09-01 |
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] 関連文献
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]に関する追加情報
Introduction to 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] (CAS No. 728911-52-2)
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and materials science. Among these, 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene], identified by its CAS number CAS No. 728911-52-2, has garnered significant attention due to its unique structural properties and potential applications. This compound belongs to a class of organoboron derivatives that are widely utilized in cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules.
The molecular structure of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] features a spirobi[9H-fluorene] core linked by two boronic acid groups. The spirobi[9H-fluorene] moiety is known for its rigidity and electron-deficient nature, making it an excellent candidate for applications in organic electronics and optoelectronic devices. The boronic acid groups contribute to the compound's reactivity in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing biaryl systems.
In recent years, there has been a surge in research focused on developing novel materials for light-emitting diodes (LEDs), organic photovoltaics (OPVs), and other electronic applications. The unique properties of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] make it an attractive candidate for these applications. Specifically, the spirobi[9H-fluorene] core provides excellent thermal stability and high charge carrier mobility, while the boronic acid groups facilitate further functionalization through cross-coupling reactions.
One of the most promising areas of research involving this compound is in the development of organic semiconductors. Organic semiconductors are valued for their lightweight nature and solution-processability, which allows for low-cost fabrication techniques. The spirobi[9H-fluorene] unit is particularly useful in this context due to its ability to form stable π-conjugated systems. These systems are crucial for efficient charge transport in organic electronic devices.
Furthermore,the reactivity of the boronic acid groups in 2,7-Bis(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yI)-9,9'-spirobi[lIH-fluorene] has been leveraged in the synthesis of more complex molecules. For instance, researchers have utilized this compound as a key intermediate in the preparation of star-shaped molecules and dendrimers, which have applications in drug delivery systems and nanotechnology。 The ability to precisely control the molecular architecture through cross-coupling reactions allows for the creation of materials with tailored properties。
The pharmaceutical industry has also shown interest in this compound due to its potential as a building block for drug discovery。 Boron-containing compounds have been increasingly studied for their bioactivity, and the spirobi[9H-fluorene] scaffold offers a unique combination of structural rigidity and functional diversity。 By incorporating this compound into drug candidates, researchers can explore novel therapeutic pathways and develop more effective treatments for various diseases。
In conclusion,2,7-Bis(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yI)-9,9'-spirobi[lIH-fluorene](CAS No. 72891l-l52-2) is a versatile compound with significant potential in multiple fields。 Its unique structural features and reactivity make it an invaluable tool for researchers working on advanced materials、organic electronics、and pharmaceuticals。 As research continues to uncover new applications for this compound, its importance is likely to grow even further。
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